molecular formula C29H36N4O7S B13431746 (alphaS,6R,7S)-6,7,8,8a-tetrahydro-6,7,8a-trihydroxy-2-(methylthio)-alpha-[[(phenylmethoxy)carbonyl]amino]-imidazo[4,5-b]azepine-4(5H)-hexanoic Acid Phenylmethyl Ester

(alphaS,6R,7S)-6,7,8,8a-tetrahydro-6,7,8a-trihydroxy-2-(methylthio)-alpha-[[(phenylmethoxy)carbonyl]amino]-imidazo[4,5-b]azepine-4(5H)-hexanoic Acid Phenylmethyl Ester

Cat. No.: B13431746
M. Wt: 584.7 g/mol
InChI Key: QZFSMFFINMAREL-OCMFMIAJSA-N
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Description

(alphaS,6R,7S)-6,7,8,8a-tetrahydro-6,7,8a-trihydroxy-2-(methylthio)-alpha-[[(phenylmethoxy)carbonyl]amino]-imidazo[4,5-b]azepine-4(5H)-hexanoic Acid Phenylmethyl Ester is a complex organic compound with a unique structure that includes multiple functional groups

Chemical Reactions Analysis

Types of Reactions

(alphaS,6R,7S)-6,7,8,8a-tetrahydro-6,7,8a-trihydroxy-2-(methylthio)-alpha-[[(phenylmethoxy)carbonyl]amino]-imidazo[4,5-b]azepine-4(5H)-hexanoic Acid Phenylmethyl Ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

(alphaS,6R,7S)-6,7,8,8a-tetrahydro-6,7,8a-trihydroxy-2-(methylthio)-alpha-[[(phenylmethoxy)carbonyl]amino]-imidazo[4,5-b]azepine-4(5H)-hexanoic Acid Phenylmethyl Ester has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (alphaS,6R,7S)-6,7,8,8a-tetrahydro-6,7,8a-trihydroxy-2-(methylthio)-alpha-[[(phenylmethoxy)carbonyl]amino]-imidazo[4,5-b]azepine-4(5H)-hexanoic Acid Phenylmethyl Ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (alphaS,6R,7S)-6,7,8,8a-tetrahydro-6,7,8a-trihydroxy-2-(methylthio)-alpha-[[(phenylmethoxy)carbonyl]amino]-imidazo[4,5-b]azepine-4(5H)-hexanoic Acid Ethyl Ester
  • (alphaS,6R,7S)-6,7,8,8a-tetrahydro-6,7,8a-trihydroxy-2-(methylthio)-alpha-[[(phenylmethoxy)carbonyl]amino]-imidazo[4,5-b]azepine-4(5H)-hexanoic Acid Methyl Ester

Uniqueness

The uniqueness of (alphaS,6R,7S)-6,7,8,8a-tetrahydro-6,7,8a-trihydroxy-2-(methylthio)-alpha-[[(phenylmethoxy)carbonyl]amino]-imidazo[4,5-b]azepine-4(5H)-hexanoic Acid Phenylmethyl Ester lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C29H36N4O7S

Molecular Weight

584.7 g/mol

IUPAC Name

benzyl (2S)-6-[(6R,7S)-6,7,8a-trihydroxy-2-methylsulfanyl-5,6,7,8-tetrahydroimidazo[4,5-b]azepin-4-yl]-2-(phenylmethoxycarbonylamino)hexanoate

InChI

InChI=1S/C29H36N4O7S/c1-41-27-31-26-29(38,32-27)16-23(34)24(35)17-33(26)15-9-8-14-22(25(36)39-18-20-10-4-2-5-11-20)30-28(37)40-19-21-12-6-3-7-13-21/h2-7,10-13,22-24,34-35,38H,8-9,14-19H2,1H3,(H,30,37)/t22-,23-,24+,29?/m0/s1

InChI Key

QZFSMFFINMAREL-OCMFMIAJSA-N

Isomeric SMILES

CSC1=NC2(C[C@@H]([C@@H](CN(C2=N1)CCCC[C@@H](C(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)O)O)O

Canonical SMILES

CSC1=NC2(CC(C(CN(C2=N1)CCCCC(C(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)O)O)O

Origin of Product

United States

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